molecular formula C17H18O6 B12374205 6-Epiagarotetrol

6-Epiagarotetrol

Cat. No.: B12374205
M. Wt: 318.32 g/mol
InChI Key: CWMIROLCTHMEEO-JONQDZQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Epiagarotetrol can be synthesized through various chemical reactions, although specific synthetic routes and reaction conditions are not widely documented. The compound is primarily extracted from natural sources, specifically from Aquilaria sinensis .

Industrial Production Methods

Industrial production of this compound involves the extraction from Aquilaria sinensis. The extraction process typically includes solvent extraction, followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Epiagarotetrol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Agarotetrol: Another compound derived from Aquilaria sinensis with similar neuroprotective properties.

    Aquilarin: A related compound with potential neuroprotective effects.

    Aquilarone: Another derivative from Aquilaria sinensis with similar biological activities.

Uniqueness

6-Epiagarotetrol is unique due to its specific neuroprotective effects and its ability to protect PC12 cells from corticosterone-induced damage . Its distinct molecular structure and biological activity set it apart from other similar compounds.

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

(5S,6S,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one

InChI

InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14-,15+,16-/m0/s1

InChI Key

CWMIROLCTHMEEO-JONQDZQNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@H]([C@H]3O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O

Origin of Product

United States

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